Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-

Catalog No.
S14544156
CAS No.
80039-84-5
M.F
C20H27N3O
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(d...

CAS Number

80039-84-5

Product Name

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-

IUPAC Name

N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydroacridine-9-carboxamide

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H27N3O/c1-3-23(4-2)14-13-21-20(24)19-15-9-5-7-11-17(15)22-18-12-8-6-10-16(18)19/h5,7,9,11H,3-4,6,8,10,12-14H2,1-2H3,(H,21,24)

InChI Key

OEDBPEVMRIBDOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- is a complex organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocycles known for their diverse biological activities and chemical reactivity. This specific compound features a tetrahydro structure, which contributes to its unique properties. The presence of a carboxamide group enhances its solubility and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • Reduction: This involves the addition of hydrogen or the removal of oxygen, often using agents such as sodium borohydride or lithium aluminum hydride. This reaction can modify the functional groups present in the compound.
  • Substitution: The compound can undergo nucleophilic substitution reactions where one functional group is replaced by another. Common reagents include halogens or alkylating agents.
  • Oxidation: In certain conditions, acridine derivatives can be oxidized to form various products, including acridine-9-carboxylic acid derivatives.

These reactions are crucial for the synthesis of derivatives and for exploring the compound's potential applications in pharmaceuticals and materials science .

Acridine-9-carboxamide has shown promising biological activities:

  • Anticancer Properties: Similar to other acridine derivatives, this compound has been investigated for its ability to intercalate DNA and inhibit topoisomerase enzymes, which are vital for DNA replication and repair. This activity positions it as a potential anticancer agent .
  • Enzyme Inhibition: The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity: The structure allows for interactions with microbial DNA, making it a candidate for antimicrobial applications .

The synthesis of acridine-9-carboxamide typically involves several methods:

  • Direct Reaction with Carboxylic Acids: Acridine derivatives are reacted with carboxylic acids in the presence of dehydrating agents under controlled conditions, often at elevated temperatures and using solvents like ethanol or acetonitrile.
  • Oxidation of 9-Methylacridine: A method involves oxidizing 9-methylacridine using agents like tert-butyl hydroperoxide in the presence of catalysts such as vanadyl acetylacetonate to produce acridine-9-carboxylic acid, which can then be converted into the amide .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by applying microwave energy during the synthesis process .

The applications of acridine-9-carboxamide are diverse:

  • Pharmaceuticals: Its potential as an anticancer agent makes it valuable in drug development.
  • Dyes and Fluorescent Materials: Due to its photophysical properties, this compound is used in developing dyes and fluorescent markers .
  • Research Tools: It serves as a tool in biochemical research for studying enzyme functions and interactions with DNA.

Studies have indicated that acridine-9-carboxamide interacts with various biological macromolecules:

  • DNA Binding: The planar structure of acridines allows them to intercalate between DNA base pairs, disrupting normal function and leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Interactions: It has been shown to inhibit enzymes involved in metabolic pathways, highlighting its potential therapeutic effects against metabolic disorders .

Several compounds share structural similarities with acridine-9-carboxamide:

Compound NameStructure TypePrimary Use
AcriflavineAcridine derivativeAntibacterial agent
ProflavineAcridine derivativeAntiseptic
9-AminoacridineAcridine derivativeAnticancer agent

Uniqueness

Acridine-9-carboxamide stands out due to its specific tetrahydro structure and diethylamino substitution, which enhances its solubility and biological activity compared to other acridines. Its ability to interact with multiple biological targets makes it a versatile candidate for further research and development in medicinal chemistry .

This comprehensive overview underscores the significance of acridine-9-carboxamide in both chemical research and potential therapeutic applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

325.215412493 g/mol

Monoisotopic Mass

325.215412493 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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